ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound features a thiazole core substituted at the 2-position with an acetamide group linked to a 5-benzyloxyindole moiety and at the 4-position with an ethyl ester. Its synthesis likely involves coupling reactions between thiazole intermediates and activated indole derivatives, as seen in analogous pathways " title="See and ">[1].
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C24H23N3O4S/c1-2-30-23(29)13-19-16-32-24(25-19)26-22(28)14-27-11-10-18-12-20(8-9-21(18)27)31-15-17-6-4-3-5-7-17/h3-12,16H,2,13-15H2,1H3,(H,25,26,28) |
InChI Key |
NSEZFRMZOHCJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is likely related to its ability to interact with various molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
(a) Ethyl 2-[2-(Aminomethyl)-1,3-Thiazol-4-yl]Acetate Dihydrochloride (EN300-386110)
- Structure: Thiazole with aminomethyl (NH2CH2-) and ethyl ester groups.
- Comparison : Lacks the benzyloxyindole-acetamide moiety, resulting in lower molecular weight (MW: ~183.64 vs. ~434.5 for the target compound). The hydrochloride salt improves solubility but reduces lipophilicity (logP) compared to the neutral benzyloxy-containing target .
(b) 4-(1-Acetyl-2,3-Dihydro-1H-Indol-5-yl)-1,3-Thiazol-2-Amine
- Structure : Acetylated dihydroindole linked to a thiazol-2-amine.
- The thiazol-2-amine group may engage in stronger hydrogen bonding than the acetamide in the target compound .
(c) Ethyl (2-{[(4-Nitrophenyl)Sulfonyl]Amino}-1,3-Thiazol-4-yl)Acetate
Physicochemical Properties
Key Observations :
- The benzyloxy group in the target compound significantly increases logP, favoring membrane penetration but limiting aqueous solubility.
- Hydrochloride salts (e.g., EN300-386110) improve solubility but require acidic conditions for stability.
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